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Compound of Interest

Compound Name: 3-Bromo-2-(chloromethyl)pyridine

Cat. No.: B053696 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 3-Bromo-2-(chloromethyl)pyridine (CAS No. 122851-69-8). The intended

audience for this document includes researchers, scientists, and professionals in the field of

drug development and chemical synthesis. This guide details predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized

experimental protocols for obtaining such spectra.

Please note: Experimental spectroscopic data for 3-Bromo-2-(chloromethyl)pyridine is not

readily available in public databases. The data presented herein is predicted based on

established principles of spectroscopy and computational models.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 3-Bromo-2-
(chloromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.5 Doublet of Doublets 1H H-6

~7.8 Doublet of Doublets 1H H-4

~7.3 Doublet of Doublets 1H H-5

~4.8 Singlet 2H -CH₂Cl

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppm Assignment

~152 C-2

~150 C-6

~140 C-4

~125 C-5

~120 C-3

~45 -CH₂Cl

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Vibration

3100-3000 Medium Aromatic C-H Stretch

2960-2850 Medium Aliphatic C-H Stretch

1600-1550 Strong C=C/C=N Ring Stretching

1470-1430 Strong C=C/C=N Ring Stretching

~1100 Medium C-Br Stretch

~750 Strong C-Cl Stretch

900-675 Strong C-H Out-of-plane Bending

Mass Spectrometry (MS)
The mass spectrum of 3-Bromo-2-(chloromethyl)pyridine is expected to show a complex

molecular ion region due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate

1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a

characteristic M, M+2, and M+4 pattern.

Table 4: Predicted m/z Peaks for Molecular Ion Adducts

Adduct Predicted m/z

[M]⁺ 204.92885

[M+H]⁺ 205.93668

[M+Na]⁺ 227.91862

[M-H]⁻ 203.92212

Experimental Protocols
The following are generalized experimental protocols that can be adapted for the acquisition of

spectroscopic data for 3-Bromo-2-(chloromethyl)pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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A sample of approximately 5-10 mg of 3-Bromo-2-(chloromethyl)pyridine would be dissolved

in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing a small

amount of tetramethylsilane (TMS) as an internal standard. The solution would then be

transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra would be recorded on a

spectrometer operating at a field strength of 400 MHz or higher. For ¹H NMR, standard

acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence would be

employed to simplify the spectrum.

Infrared (IR) Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR) accessory is a common method. A

small amount of the solid compound is placed directly on the ATR crystal, and pressure is

applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a KBr pellet

can be prepared by grinding a small amount of the sample with dry potassium bromide and

pressing the mixture into a thin, transparent disk. The spectrum is then obtained by passing an

infrared beam through the pellet.

Mass Spectrometry (MS)
Mass spectral data would typically be obtained using a Gas Chromatography-Mass

Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent like

dichloromethane or ethyl acetate would be injected into the GC. The sample would be

vaporized and separated on a capillary column before entering the mass spectrometer.

Electron Ionization (EI) at 70 eV is a standard method for generating ions and producing a

fragmentation pattern that is characteristic of the molecule's structure.

Visualizations
Spectroscopic Analysis Workflow
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General Spectroscopic Analysis Workflow

Sample Preparation
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IR Data Acquisition
(ATR/KBr)
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(GC-MS)

Data Processing
(Fourier Transform, Baseline Correction)

NMR Spectral Analysis
(Chemical Shift, Coupling)

IR Spectral Analysis
(Functional Group Identification)

MS Spectral Analysis
(Molecular Ion, Fragmentation)

Structure Elucidation / Confirmation
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Caption: A flowchart of the general workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation
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Predicted MS Fragmentation of 3-Bromo-2-(chloromethyl)pyridine

Molecular Ion

[C₆H₅BrClN]⁺
m/z ≈ 205/207/209

[M - Cl]⁺
m/z ≈ 170/172

- Cl

[M - Br]⁺
m/z ≈ 126/128

- Br

[M - CH₂Cl]⁺
m/z ≈ 156/158

- CH₂Cl

[C₅H₄N]⁺
m/z = 78

- Br

[C₅H₃BrN]⁺
(Pyridyl fragment)

Click to download full resolution via product page

Caption: Key predicted fragmentation pathways for 3-Bromo-2-(chloromethyl)pyridine.

Key Predicted IR Vibrations

Predicted Key IR Vibrations
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Caption: Diagram of key predicted IR vibrational modes.
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[https://www.benchchem.com/product/b053696#spectroscopic-data-of-3-bromo-2-
chloromethyl-pyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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